5-Bromo-2-(2-methoxyethoxymethyl)pyridine
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Overview
Description
5-Bromo-2-(2-methoxyethoxymethyl)pyridine: is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a 2-(2-methoxyethoxymethyl) group at the 2nd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxymethyl)pyridine typically involves the bromination of 2-(2-methoxyethoxymethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2-methoxyethoxymethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding 2-(2-methoxyethoxymethyl)pyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 2-(2-methoxyethoxymethyl)pyridine.
Scientific Research Applications
Chemistry: 5-Bromo-2-(2-methoxyethoxymethyl)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor-ligand interactions .
Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of novel drugs targeting specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyethoxymethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the 2-(2-methoxyethoxymethyl) group play crucial roles in binding to the active sites of enzymes or receptors . The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison:
- 5-Bromo-2-methoxypyridine: Similar in structure but lacks the 2-(2-methoxyethoxymethyl) group, making it less versatile in certain synthetic applications .
- 2-Bromo-5-methylpyridine: Contains a methyl group instead of the 2-(2-methoxyethoxymethyl) group, leading to different reactivity and applications .
- 5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group, which significantly alters its chemical properties and applications compared to 5-Bromo-2-(2-methoxyethoxymethyl)pyridine .
Uniqueness: this compound is unique due to the presence of the 2-(2-methoxyethoxymethyl) group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H12BrNO2 |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-2-(2-methoxyethoxymethyl)pyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-4-5-13-7-9-3-2-8(10)6-11-9/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
OIUREEJPURORHL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1=NC=C(C=C1)Br |
Origin of Product |
United States |
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